Carbendazim
Description
Carbendazim (methyl 2-benzimidazolecarbamate) is a systemic benzimidazole fungicide developed in the 1960s. It exhibits broad-spectrum antifungal activity by disrupting microtubule assembly in fungi, thereby inhibiting mitosis and cell division . This compound is a metabolite of benomyl, another benzimidazole fungicide, and shares structural similarities with compounds like thiabendazole and thiophanate-methyl. Its physicochemical properties include a melting point of 320°C, poor water solubility (intrinsic solubility: 6.11 µg/mL), and ampholytic behavior with pKa values of 4.48 (basic) and 10.8 (acidic) . This compound is widely used in agriculture to control fungal diseases in crops but faces challenges due to resistance development and environmental persistence .
Structure
3D Structure
Properties
IUPAC Name |
methyl N-(1H-benzimidazol-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-14-9(13)12-8-10-6-4-2-3-5-7(6)11-8/h2-5H,1H3,(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFZGCMQGLPBSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Record name | CARBENDAZIM | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19955 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CARBENDAZIM | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1277 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
23424-47-7 (unspecified hydrochloride), 37574-18-8 (mono-hydrochloride), 52316-55-9 (monophosphate) | |
| Record name | Carbendazim [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010605217 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4024729 | |
| Record name | Carbendazim | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4024729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Carbendazim appears as light gray or beige powder. (NTP, 1992), White to light-gray, odorless solid; [HSDB] Powder; [MSDSonline], Solid, COLOURLESS CRYSTALS OR GREY-TO-WHITE POWDER. | |
| Record name | CARBENDAZIM | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19955 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Carbendazim | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4217 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Carbendazim | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031769 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | CARBENDAZIM | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1277 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), Solubility in water at 24 °C: 29 mg/L at pH 4; 8 mg/L at pH 7; 1.49 mg/L at pH 8, Soluble in (g/L at 24 °C): dimethylformamide 5, acetone 0.3, ethanol 0.3, chloroform 0.1, ehtyl acetate 0.135, dichlormethane 0.068, benzene 0.036, cyclohexane <0.01, diethyl ether <0.01, hexane 0.0005, Xylene: <1 g/100 g at 20 °C; Cylcohexanone: < 1 g/100 g /Technical grade/, Solubility at 20 °C (mg/L): hexane 0.5; benzene 36; dichloromethane 68; ethanol 300; dimethylformamide 5000, chloroform 100, acetone 300, Slightly soluble in most solvents, 29 mg/L @ 24C (exp), Solubility in water, g/100ml at 24 °C: 0.0008 | |
| Record name | CARBENDAZIM | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19955 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CARBENDAZIM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6581 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Carbendazim | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031769 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | CARBENDAZIM | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1277 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.45 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.45 g/cu cm at 25 °C, 0.27 g/cm³ | |
| Record name | CARBENDAZIM | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19955 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CARBENDAZIM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6581 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CARBENDAZIM | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1277 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
less than 0.000000075 mmHg at 68 °F ; <0.001 mmHg at 257 °F (NTP, 1992), 7.5X10-10 mm Hg at 20 °C, Vapor pressure at 20 °C: negligible | |
| Record name | CARBENDAZIM | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19955 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CARBENDAZIM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6581 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CARBENDAZIM | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1277 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Impurities |
2,3-Diaminophenazine, 2-Amino-3-hydroxyphenazine | |
| Record name | CARBENDAZIM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6581 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White powder, Crystalline powder, Nearly white solid /Technical/, Light-gray powder, Off-white, crystalline powder | |
CAS No. |
10605-21-7, 37953-07-4 | |
| Record name | CARBENDAZIM | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19955 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Carbendazim | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10605-21-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbendazim [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010605217 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl benzimidazolecarbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037953074 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbendazim | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13009 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Carbendazim | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109874 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Carbamic acid, N-1H-benzimidazol-2-yl-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Carbendazim | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4024729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbendazim | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.108 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CARBENDAZIM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H75J14AA89 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CARBENDAZIM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6581 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Carbendazim | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031769 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | CARBENDAZIM | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1277 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
576 to 585 °F (decomposes) (NTP, 1992), Decomposes at 300 °C, MP: 302-307 °C (decomposes), 302 - 307 °C | |
| Record name | CARBENDAZIM | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19955 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CARBENDAZIM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6581 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Carbendazim | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031769 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Lime Nitrogen Method
The lime nitrogen method, historically the most cost-effective approach, utilizes calcium cyanamide as the cyclizing agent. In this process, o-phenylenediamine reacts with calcium cyanamide in an aqueous medium under acidic conditions. However, this method faces limitations due to the formation of atropurpureus impurities, which adsorb onto the product and result in a darker color and reduced purity (typically 95–97%). The reaction mechanism proceeds as follows:
The aqueous solvent system fails to dissolve hydrophobic impurities, leading to their co-precipitation with the product. Despite its economic viability, this method has largely been superseded by advanced techniques prioritizing purity and yield.
Urea and Thiourea-Based Methods
Alternative cyclizing agents such as urea and thiourea have been explored to mitigate impurity formation. The urea method involves refluxing o-phenylenediamine with urea in hydrochloric acid, while the thiourea variant employs thiourea under similar conditions. These methods marginally improve product color but suffer from lower yields (85–90%) due to incomplete cyclization and side reactions.
Modern Preparation Techniques and Innovations
Biphasic Solvent System for Enhanced Purity
A breakthrough in this compound synthesis involves replacing the traditional aqueous solvent with a toluene-water biphasic system . This innovation addresses impurity retention by dissolving atropurpureus derivatives in the toluene phase, preventing their adsorption onto the product. Key steps include:
-
Cyclizing Agent Preparation : Methyl cyanocarbamate is synthesized by reacting cyanamide with methyl chloroformate in a sodium hydroxide solution at 0–5°C (pH 8–9).
-
Cyclization Reaction : o-phenylenediamine is dissolved in toluene, followed by simultaneous addition of methyl cyanocarbamate and 35% hydrochloric acid at 55–60°C (pH 4–5).
The biphasic system achieves a product purity of 99.9% and yields of 97.5–98.5%, as demonstrated in Table 1.
Table 1: Performance of Biphasic Solvent System in this compound Synthesis
| Parameter | Example 1 | Example 2 | Example 3 |
|---|---|---|---|
| o-phenylenediamine (mol) | 0.5 | 2.5 | 5.0 |
| Toluene (g) | 216 | 1080 | 2160 |
| Yield (%) | 98.0 | 97.8 | 98.5 |
| Purity (%) | 99.9 | 99.9 | 99.9 |
Simultaneous Reagent Addition Strategy
Modern protocols emphasize the simultaneous dropwise addition of methyl cyanocarbamate and concentrated hydrochloric acid to the reaction mixture. This minimizes the decomposition of methyl cyanocarbamate in acidic conditions, enhancing its utilization efficiency from 80% to over 95%. The stoichiometric ratio of 1.1 equivalents of methyl cyanocarbamate to 1.2 equivalents of HCl ensures complete cyclization while avoiding excess reagent waste.
Solvent Recovery and Environmental Considerations
The toluene-water system enables efficient solvent recovery through phase separation and distillation. Post-reaction, the toluene phase is distilled at 85–90°C, achieving a recovery rate of 92–95%. This reduces raw material costs by 18–22% compared to single-solvent methods.
Comparative Analysis of Preparation Methods
Table 2: Traditional vs. Modern this compound Synthesis
| Parameter | Lime Nitrogen Method | Biphasic Solvent Method |
|---|---|---|
| Solvent System | Water | Toluene-water |
| Cyclizing Agent | Calcium cyanamide | Methyl cyanocarbamate |
| Yield (%) | 85–90 | 97.5–98.5 |
| Purity (%) | 95–97 | 99.8–99.9 |
| Product Color | Off-white to gray | Bright white |
| Solvent Recovery (%) | N/A | 92–95 |
The biphasic method’s superiority lies in its ability to isolate impurities, optimize reagent usage, and streamline solvent recovery. Industrial adoption of this method has increased by 40% since 2020, driven by stringent quality standards for agricultural chemicals.
Process Optimization and Scalability
Chemical Reactions Analysis
Types of Reactions: Carbendazim undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form .
Reduction: Reduction reactions can convert this compound into .
Substitution: Substitution reactions can occur at the benzimidazole ring, leading to the formation of various substituted benzimidazole compounds.
Common Reagents and Conditions:
Oxidizing agents: Such as or .
Reducing agents: Such as or .
Substitution reagents: Such as or .
Major Products:
Oxidation products: Benzimidazole derivatives.
Reduction products: Amino derivatives.
Substitution products: Substituted benzimidazole compounds.
Scientific Research Applications
Agricultural Applications
Fungal Disease Control
Carbendazim is primarily employed to manage fungal diseases in crops such as rice, wheat, and various fruits and vegetables. It acts by inhibiting the development of fungal germ tubes and mycelial growth. Key applications include:
- Rice Blast Control : this compound has been extensively used to combat rice blast disease caused by Magnaporthe oryzae. Studies indicate that low concentrations (0.003 to 0.1 μg/mL) can stimulate mycelial growth, which is critical for understanding resistance development in pathogens .
- Soilborne Diseases : It is effective against soilborne diseases, with repeated applications demonstrating accelerated degradation rates in soil, suggesting microbial adaptation to this compound .
Table 1: Efficacy of this compound on Various Crops
| Crop | Disease | Application Rate | Efficacy |
|---|---|---|---|
| Rice | Blast | 3–4 sprays/season | High |
| Wheat | Blast | Variable | Moderate |
| Strawberries | Anthracnose | 0.1-0.5 g/L | High |
| Canola | Botrytis | 0.5-1 g/L | High |
Industrial Applications
Textile and Paper Industries
this compound is also registered for use in the textile and paper industries to prevent fungal contamination during production processes. Its protective qualities help maintain the quality and longevity of materials .
Wood Preservation
In timber processing, this compound is applied to control sapstain and mold on freshly sawn timber, ensuring that wood products remain free from fungal degradation during storage and transport .
Environmental Impact
Degradation and Persistence
Research indicates that this compound degrades more rapidly with repeated application due to microbial adaptation, with half-lives decreasing significantly from 9.3 days to 0.9 days after multiple applications . Its photolytic breakdown products include dimethyloxalate and other metabolites which may have varying environmental impacts .
Microbial Degradation
Certain microorganisms have been identified as capable of degrading this compound, presenting opportunities for bioremediation in contaminated environments . This aspect is crucial for mitigating the environmental risks associated with its use.
Health Considerations
Toxicity Profile
this compound has been classified as a potential mutagen with implications for reproductive health. Studies have shown systemic long-term effects including mutagenicity and reproductive toxicity in animal models . The primary target organs include the testes, liver, kidneys, and thyroid.
Case Study: Reproductive Toxicity in Animal Models
In a study involving rats, exposure to high doses of this compound resulted in significant changes in reproductive organ weights and thyroid hormone levels without affecting litter size or fetal anomalies at lower doses . This highlights the need for careful management of exposure levels in agricultural practices.
Mechanism of Action
Carbendazim exerts its effects by binding to tubulin proteins , which are essential for the formation of microtubules during cell division. This binding disrupts the assembly of microtubules, leading to the inhibition of cell division and the eventual death of the fungal cells. The primary molecular target of this compound is the beta-tubulin subunit of microtubules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Carbendazim vs. Benomyl
- Mode of Action: Both inhibit fungal microtubule dynamics by binding to β-tubulin. However, benomyl has a higher binding affinity (Kd = 12 µM) compared to this compound (Kd = 43 µM) .
- Efficacy: Despite differences in binding, their IC50 values for tubulin polymerization inhibition are similar (~70 µM).
- Metabolism: this compound is the primary bioactive metabolite of benomyl in plants, making benomyl a prodrug .
Table 1: Key Differences Between this compound and Benomyl
| Property | This compound | Benomyl |
|---|---|---|
| Tubulin Binding (Kd) | 43 µM | 12 µM |
| Catastrophe Modulation | Yes | No |
| Water Solubility | 6.11 µg/mL | 8.0 µg/mL |
| Environmental Half-Life | 2–14 weeks | 3–10 weeks |
This compound vs. Thiabendazole
- Structural Differences : Thiabendazole lacks the carbamate group present in this compound, reducing its systemic mobility in plants .
- Applications : Thiabendazole is primarily used post-harvest for fruit preservation, whereas this compound is applied pre-harvest .
- Toxicity : Thiabendazole exhibits lower acute toxicity (LD50 = 3,100 mg/kg in rats) compared to this compound (LD50 = 2,000 mg/kg) .
This compound vs. Thiophanate-Methyl
- Toxicological Profile : Thiophanate-methyl has lower aneugenic (chromosome loss) potency than this compound but shows thyroid-specific toxicity in mammals .
Table 2 : Comparative Toxicological Data
| Compound | Aneugenic Potency | Critical Target Organ |
|---|---|---|
| This compound | High | Reproductive system |
| Thiophanate-methyl | Low | Thyroid |
This compound vs. Newer Derivatives
- This compound Salicylate : A derivative with improved solubility (18.2 mg/mL) and photostability, enhancing its field efficacy .
- Compound 5b : A phenylthiazole derivative with EC50 = 0.51 µg/mL against Sclerotinia sclerotiorum, outperforming this compound (EC50 = 0.57 µg/mL) .
Research Findings and Environmental Impact
- Resistance : this compound resistance is widespread due to mutations in fungal β-tubulin (e.g., E198A, F200Y). Rotation with multisite inhibitors (e.g., chlorothalonil) is recommended .
- Environmental Persistence : Over 50% of applied this compound enters soil/water, with a half-life of 2–14 weeks. Remediation strategies include microbial degradation (Bacillus spp.) and biochar adsorption .
- Detection : Electrochemical sensors using cyclodextrin–graphene hybrids achieve ultrasensitive detection (limit = 0.01 nM), distinguishing this compound from thiabendazole and fuberidazole .
Biological Activity
Carbendazim, a systemic broad-spectrum fungicide, is widely used in agriculture to control fungal diseases. However, its biological activity extends beyond its intended use, impacting various organisms and ecosystems. This article explores the biological effects of this compound, highlighting its toxicity, biochemical impacts, and potential risks to human health and the environment.
This compound functions primarily by inhibiting the polymerization of tubulin, which is essential for microtubule formation in fungal cells. This disruption affects cellular processes such as mitosis and intracellular transport, leading to cell death in fungi. However, this mechanism can also have detrimental effects on non-target organisms, including plants and beneficial microbes.
1. Effects on Soil Microorganisms
Research indicates that high concentrations of this compound can adversely affect beneficial soil microorganisms. A study demonstrated that at concentrations of 3,000 µg/ml, the activity of antioxidant enzymes in plant-beneficial rhizobacteria significantly declined:
| Enzyme | Activity Decline (%) |
|---|---|
| Superoxide Dismutase (SOD) | 82.3 |
| Catalase (CAT) | 61.4 |
| Glutathione Peroxidase (GPX) | 76.1 |
| Glutathione Reductase (GR) | 84.8 |
These findings suggest that this compound can induce oxidative stress in beneficial bacteria, impairing their growth and functionality .
2. Impact on Invertebrates
This compound has been shown to affect non-target invertebrates such as enchytraeids (small soil worms). In a Terrestrial Model Ecosystem study, the fungicide's effects were assessed across different soil types, revealing significant toxicity at various concentrations. The No-Observable Effect Concentrations (NOECs) for enchytraeid communities were determined using multivariate statistical methods .
3. Effects on Mammals
In mammalian studies, this compound has been linked to various physiological changes. A chronic study involving male rats revealed that doses of 150 mg/kg to 600 mg/kg led to significant alterations in hematological and biochemical parameters:
| Parameter | Control Group | Treated Group (600 mg/kg) |
|---|---|---|
| Total Leucocyte Count (TLC) | Higher | Lower |
| Serum Glutamate Pyruvate Transaminase (SGPT) | Normal | Elevated |
| Liver Histopathology | Normal | Congestion and degeneration |
Histopathological examinations indicated liver congestion and kidney damage at higher doses .
Case Study 1: Developmental Toxicity in C. elegans
A study conducted on Caenorhabditis elegans assessed the acute and reproductive toxicity of this compound. Results indicated that even low concentrations could adversely affect growth and reproduction, highlighting the compound's potential risks in agricultural settings .
Case Study 2: Hematological Changes in Rats
Another study administered this compound at varying doses to male rats over a 15-week period. Significant changes were observed in hematological parameters such as increased serum glucose and altered liver enzyme levels at higher doses . This underscores the need for careful regulation of this compound use in agriculture.
Environmental Impact
The continuous use of this compound has raised concerns regarding its accumulation in soil and water systems. Studies indicate that residues from agricultural applications can persist, posing risks to non-target organisms and potentially entering the food chain .
Q & A
Q. How should researchers design experiments to evaluate carbendazim residues in complex matrices (e.g., soil, food, or aqueous environments)?
- Methodological Answer : Begin by defining clear objectives (e.g., residue quantification, degradation kinetics) and selecting appropriate matrices (e.g., soil, citrus juice). Use validated extraction protocols, such as solvent-based extraction for soil samples or solid-phase extraction for aqueous systems . Include controls for matrix effects (e.g., spiked recovery tests) and validate results with techniques like HPLC or LC-MS. Ensure compliance with regulatory limits (e.g., EU maximum residue levels of 0.1–0.5 mg/kg for food crops) .
Q. What statistical approaches are recommended for analyzing this compound toxicity or degradation data?
- Methodological Answer : Apply regression models (linear/logistic) to dose-response relationships. For degradation studies, use first-order kinetics to model half-life. Employ ANOVA for comparing treatment groups (e.g., this compound vs. control in microbial activity assays). Report confidence intervals and p-values to quantify uncertainty . Tools like R or Python’s SciPy suite enable robust error analysis .
Q. How can researchers ensure reproducibility in this compound detection assays?
- Methodological Answer : Standardize protocols using certified reference materials (e.g., this compound-d4 for isotope dilution ). Document all parameters (e.g., pH, temperature, sensor calibration curves) in lab notebooks. Cross-validate results with orthogonal methods (e.g., electrochemical sensors vs. fluorescence spectroscopy) . Share raw data and code via repositories like Zenodo .
Advanced Research Questions
Q. What strategies resolve contradictions in this compound’s environmental persistence data across studies?
- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., soil pH, organic matter content). Replicate conflicting experiments under controlled conditions, systematically varying parameters. Use machine learning (e.g., random forests) to isolate key factors influencing degradation rates . Reference large-scale datasets like the European Food Safety Authority’s pesticide residue reports .
Q. How can novel sensor technologies (e.g., electrochemical, fluorescence-based) be optimized for this compound detection in field settings?
- Methodological Answer : For electrochemical sensors (e.g., Au-Pt core-shell nanoparticle-modified electrodes), optimize scan rates and potentials via cyclic voltammetry. For fluorescence systems (e.g., g-C3N4/Rhodamine B), tune excitation/emission wavelengths to minimize interference . Validate with real-world samples (e.g., fruit juice) and compare limits of detection (LODs) against gold-standard methods (e.g., LOD = 5.89 nM for fluorescence vs. 20 ng/mL for WLRS biosensors) .
Q. What experimental frameworks address this compound’s synergistic effects with other fungicides (e.g., tebuconazole)?
- Methodological Answer : Design factorial experiments to test additive, antagonistic, or synergistic interactions. Use isobolographic analysis to quantify synergy coefficients. Measure microbial respiration or enzyme activity in soil microcosms as endpoints. Include environmental covariates (e.g., moisture, temperature) to enhance ecological relevance .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
